An In-depth Technical Guide to the Chemical Structure and Properties of Cyproheptadine N-Oxide
An In-depth Technical Guide to the Chemical Structure and Properties of Cyproheptadine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproheptadine, a first-generation antihistamine with potent antiserotonergic properties, has been a subject of extensive study due to its diverse pharmacological applications.[1][2] Its clinical utility extends from treating allergic rhinitis and urticaria to off-label uses such as appetite stimulation and management of serotonin syndrome.[1][2] The biotransformation of cyproheptadine in the human body is a complex process primarily mediated by the hepatic cytochrome P-450 system, leading to the formation of several metabolites.[1] Among these, Cyproheptadine N-Oxide emerges as a significant product of oxidative metabolism. This guide provides a comprehensive technical overview of the chemical structure, synthesis, characterization, and known biological implications of Cyproheptadine N-Oxide, offering a critical resource for professionals in drug development and pharmacology.
Chemical Identity and Structure
Cyproheptadine N-Oxide is the product of the N-oxidation of the tertiary amine group within the piperidine ring of the parent cyproheptadine molecule. This metabolic modification significantly alters the physicochemical properties of the parent drug, influencing its solubility, polarity, and potential biological activity.
Chemical Name: 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine 1-oxide
Molecular Formula: C₂₁H₂₁NO[3][4]
Molecular Weight: 303.40 g/mol [3][4]
CAS Number: 100295-63-4
SMILES: C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-][3][4]
The introduction of the N-oxide functionality imparts a formal positive charge on the nitrogen atom and a negative charge on the oxygen atom, creating a zwitterionic structure. This significantly increases the polarity of the molecule compared to the parent tertiary amine, cyproheptadine.
Synthesis of Cyproheptadine N-Oxide: A Methodological Overview
Conceptual Experimental Protocol: Oxidation with m-CPBA
This protocol is a representative example based on established methods for the N-oxidation of tertiary amines. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve high yields and purity.
Reaction Scheme:
Figure 2: Conceptual reaction scheme for the synthesis of Cyproheptadine N-Oxide.
Step-by-Step Methodology:
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Dissolution: Dissolve cyproheptadine in a suitable inert solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath to control the exothermic reaction.
-
Reagent Addition: Slowly add a solution of m-CPBA (typically 1.1 to 1.5 equivalents) in DCM to the cooled cyproheptadine solution over a period of 30-60 minutes. The slow addition is crucial to maintain the reaction temperature and prevent over-oxidation.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), observing the disappearance of the cyproheptadine spot and the appearance of a more polar spot corresponding to the N-oxide.
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the m-chlorobenzoic acid byproduct) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Cyproheptadine N-Oxide.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure N-oxide.
Characterization and Analytical Profile
The structural elucidation of Cyproheptadine N-Oxide relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the general principles of N-oxide chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The formation of the N-oxide bond leads to a deshielding effect on the protons adjacent to the nitrogen atom. Therefore, the N-methyl protons and the protons on the carbons alpha to the nitrogen in the piperidine ring of Cyproheptadine N-Oxide are expected to resonate at a downfield chemical shift compared to the parent cyproheptadine.
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¹³C NMR: Similarly, the carbon atoms directly bonded to the nitrogen (the N-methyl carbon and the alpha-carbons of the piperidine ring) will also experience a downfield shift in the ¹³C NMR spectrum upon N-oxidation.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of an N-oxide is the N-O stretching vibration. This bond typically gives rise to a strong absorption band in the region of 950-970 cm⁻¹. The rest of the spectrum would retain the characteristic absorptions of the dibenzocycloheptene and piperidine ring systems present in the parent molecule.
Mass Spectrometry (MS)
The mass spectrum of Cyproheptadine N-Oxide is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (303.40 g/mol ). A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom, which would result in a significant fragment ion at m/z 287, corresponding to the parent cyproheptadine molecule.
| Analytical Technique | Expected Observations for Cyproheptadine N-Oxide | Reference Data for Cyproheptadine |
| ¹H NMR | Downfield shift of N-CH₃ and α-piperidine protons. | N-CH₃ singlet typically around 2.1-2.3 ppm.[5] |
| ¹³C NMR | Downfield shift of N-CH₃ and α-piperidine carbons. | Specific shifts depend on solvent and conditions. |
| IR Spectroscopy | Strong N-O stretch around 950-970 cm⁻¹. | Characteristic peaks for aromatic and aliphatic C-H, C=C.[5] |
| Mass Spectrometry | Molecular ion [M]⁺ at m/z 303. Characteristic fragment at [M-16]⁺ (m/z 287). | Molecular ion [M]⁺ at m/z 287.[1] |
Metabolism and Pharmacokinetics
Cyproheptadine undergoes extensive hepatic metabolism, with N-oxidation being one of the identified pathways.[6] This biotransformation is catalyzed by the cytochrome P450 (CYP) family of enzymes. While the specific CYP isozymes responsible for the N-oxidation of cyproheptadine have not been definitively identified in the literature, members of the CYP1, CYP2, and CYP3 families are the primary enzymes involved in the metabolism of most drugs.[7][8] Further research utilizing recombinant human CYP enzymes is necessary to pinpoint the specific isozymes involved in the formation of Cyproheptadine N-Oxide.
The formation of the polar N-oxide metabolite is a common route for the detoxification and elimination of xenobiotics. The increased water solubility of Cyproheptadine N-Oxide facilitates its renal excretion.
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